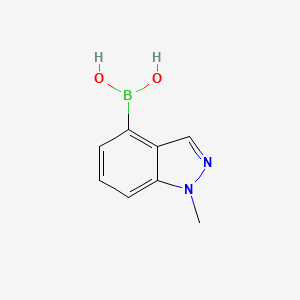

(1-methyl-1H-indazol-4-yl)boronic acid

描述

属性

IUPAC Name |

(1-methylindazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-11-8-4-2-3-7(9(12)13)6(8)5-10-11/h2-5,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEHELJMJCXYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NN(C2=CC=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656766 | |

| Record name | (1-Methyl-1H-indazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001907-60-3 | |

| Record name | B-(1-Methyl-1H-indazol-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-indazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Halogen-Lithium Exchange Followed by Boronation

This classic approach involves the following steps:

Synthesis of 1-methyl-4-haloindazole

The starting material, 1-methyl-1H-indazole, is selectively halogenated at the 4-position to yield 1-methyl-4-bromo- or 1-methyl-4-iodoindazole.Lithiation

The halogenated compound is treated with an organolithium reagent (e.g., n-butyllithium) at low temperature to generate the corresponding 4-lithio intermediate.Borylation

The lithio intermediate is quenched with a trialkyl borate (commonly trimethyl or triisopropyl borate), followed by acidic hydrolysis to yield the boronic acid.

Representative Reaction Scheme:

1-methyl-4-bromoindazole

|

[n-BuLi, -78°C]

v

4-lithio-1-methylindazole

|

[B(OR)3, then H2O/H+]

v

this compound

- The choice of halogen (Br or I) affects the efficiency of lithiation.

- Reaction temperature is critical to avoid side reactions.

- Hydrolysis must be controlled to prevent boronic acid decomposition.

Transition-Metal-Catalyzed Borylation (Suzuki-Miyaura Coupling)

A more modern and scalable method involves the palladium-catalyzed coupling of 1-methyl-4-haloindazole with bis(pinacolato)diboron (B₂pin₂):

Preparation of 1-methyl-4-haloindazole

As above, the indazole is halogenated at the 4-position.Suzuki-Miyaura Borylation

The halogenated indazole is reacted with B₂pin₂ in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a suitable solvent (e.g., DMSO or dioxane).Hydrolysis

The resulting boronic ester is hydrolyzed under acidic or basic conditions to yield the free boronic acid.

Representative Reaction Scheme:

1-methyl-4-bromoindazole + B2pin2

|

[Pd catalyst, KOAc, DMSO, 80–110°C]

v

1-methyl-4-(pinacolboronate)indazole

|

[Hydrolysis]

v

this compound

- This method offers higher selectivity and is suitable for scale-up.

- The boronic ester intermediate is often more stable and easier to purify than the free acid.

Direct C–H Borylation

Recent advances allow for direct borylation of the C–H bond at the 4-position of 1-methyl-1H-indazole using iridium catalysts and B₂pin₂. This method bypasses the need for halogenated intermediates.

Representative Reaction Scheme:

1-methyl-1H-indazole + B2pin2

|

[Ir catalyst, ligand, base, solvent, 80–120°C]

v

1-methyl-4-(pinacolboronate)indazole

|

[Hydrolysis]

v

this compound

- Direct C–H borylation is atom-economical and avoids halogenation steps.

- Selectivity for the 4-position must be optimized via ligand and catalyst choice.

Data Table: Comparative Analysis of Preparation Methods

| Method | Key Reagents | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Halogen-Lithium Exchange + Boronation | n-BuLi, B(OR)₃, acid | 40–70% | Widely used, reliable | Sensitive to moisture, low temp |

| Pd-Catalyzed Suzuki-Miyaura Borylation | B₂pin₂, Pd catalyst, base | 60–85% | Scalable, high selectivity | Requires pre-halogenation |

| Ir-Catalyzed Direct C–H Borylation | B₂pin₂, Ir catalyst, ligand, base | 40–75% | No pre-functionalization required | Catalyst cost, selectivity issues |

Research Findings and Optimization Notes

- Purity and Stability : The boronic acid product is sensitive to air and moisture; purification is often performed by recrystallization or chromatography under inert atmosphere.

- Storage : The compound should be stored at 2–8°C in closed vessels to prevent degradation.

- Scalability : Suzuki-Miyaura borylation is preferred for larger-scale synthesis due to operational simplicity and higher yields.

- Functional Group Tolerance : Both Suzuki-Miyaura and direct C–H borylation methods tolerate a range of functional groups, making them suitable for late-stage functionalization in medicinal chemistry.

Summary Table: Key Physical Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BN₂O₂ |

| Molecular Weight | 175.98 g/mol |

| Density | 1.27 g/cm³ |

| Boiling Point | 397.5°C (760 mmHg) |

| Flash Point | 194.2°C |

| Storage Condition | 2–8°C |

化学反应分析

Types of Reactions

(1-Methyl-1H-indazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical.

Major Products Formed

The major products formed from these reactions include various substituted indazoles, boronic esters, and borates, depending on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 175.98 g/mol

- CAS Number : 1001907-60-3

- Structure : The compound features a boronic acid group attached to a 1-methylindazole moiety, which enhances its reactivity in various chemical transformations.

Organic Synthesis

(1-Methyl-1H-indazol-4-yl)boronic acid is primarily utilized as a building block in organic synthesis. Its boronic acid functionality allows it to participate in:

- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds, making it a crucial method for synthesizing complex organic molecules. The indazole structure contributes to the diversity of compounds that can be synthesized, particularly those with potential pharmacological activity.

Medicinal Chemistry

The compound has gained attention in drug discovery due to its potential as a pharmacophore:

- Kinase Inhibitors : Research indicates that derivatives of this compound can act as inhibitors of various kinases, enzymes that play critical roles in cellular signaling pathways involved in cancer and other diseases. For instance, studies have shown promising results in developing new drug candidates targeting specific kinases .

The indazole core is present in numerous bioactive molecules, suggesting that this compound may lead to compounds with diverse biological activities:

- Anticancer Properties : The potential for anti-cancer activity has been explored through the synthesis of compounds derived from this boronic acid, indicating its role in developing therapeutic agents.

- Anti-inflammatory and Antimicrobial Effects : Ongoing research aims to evaluate the compound's efficacy against inflammation and microbial infections .

Case Study 1: Development of Kinase Inhibitors

A study investigated the synthesis of novel kinase inhibitors using this compound as a key intermediate. The resulting compounds demonstrated significant inhibitory activity against several cancer-related kinases, showcasing their potential for therapeutic applications.

Case Study 2: Antimicrobial Activity Assessment

Research focused on evaluating the antimicrobial properties of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited promising activity against bacterial strains, suggesting further exploration for drug development.

作用机制

The mechanism of action of (1-methyl-1H-indazol-4-yl)boronic acid in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

相似化合物的比较

Structural Similarity and Substituent Effects

The structural analogs of (1-methyl-1H-indazol-4-yl)boronic acid primarily differ in the position of the methyl group or the boronic acid substituent. Key analogs include:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| (2-Methyl-2H-indazol-4-yl)boronic acid | 1001907-56-7 | 0.96 | Methyl at 2-position (tautomerism) |

| (5-Methyl-1H-indazol-4-yl)boronic acid | 1245816-10-7 | 0.99 | Additional methyl at 5-position |

| (1-Methyl-1H-indazol-6-yl)boronic acid | 1150114-80-9 | 0.96 | Boronic acid at 6-position |

| (2-Methyl-2H-indazol-5-yl)boronic acid | 952319-71-0 | 0.94 | Methyl at 2-position, boronic acid at 5 |

Key Observations :

- Tautomerism : The methyl group’s position (1H vs. 2H indazole) affects electronic distribution. For example, (2-methyl-2H-indazol-4-yl)boronic acid may exhibit altered Lewis acidity compared to the 1-methyl analog due to differences in resonance stabilization .

- Steric and Electronic Effects: Substituent positions influence boronic acid reactivity.

Acidity (pKa) and Binding Affinity

Boronic acid pKa is critical for physiological activity, as it determines the proportion of the reactive boronate form at biological pH.

- Methyl Positioning: The 1-methyl group in this compound may lower pKa compared to non-methylated analogs due to electron-donating effects, enhancing boronate formation at physiological pH .

- Comparison with Other Boronic Acids : Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid () exhibit sub-micromolar cytotoxicity, likely due to lower pKa values and stronger binding to serine proteases. Indazole analogs may achieve similar potency if optimized for pKa and binding constants .

生物活性

(1-Methyl-1H-indazol-4-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological applications. This compound is characterized by the presence of an indazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The incorporation of a boronic acid moiety enhances its reactivity and potential interactions with biological targets.

Structural Characteristics

The structure of this compound allows it to participate in various chemical reactions, particularly those involving enzyme inhibition and cross-coupling reactions. Its molecular formula is CHB NO, with a molecular weight of 176.08 g/mol. The indazole framework contributes to its lipophilicity and ability to penetrate biological membranes, making it a promising candidate for drug development.

Boronic acids are known to interact with several biological targets, including enzymes and receptors. The mechanism of action for this compound involves:

- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine or cysteine residues in the active sites of enzymes, leading to inhibition of enzymatic activity.

- Targeting Kinases : Research indicates that compounds with similar structures may act as inhibitors of kinases, which are crucial in cell signaling and proliferation pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Exhibits growth inhibitory effects on various cancer cell lines, potentially inducing apoptosis. |

| Antimicrobial | Demonstrates activity against specific bacterial strains, indicating potential as an antibacterial agent. |

| Enzyme Inhibition | Inhibits key enzymes involved in metabolic pathways, such as acetylcholinesterase and butyrylcholinesterase. |

Case Studies and Research Findings

Recent studies have explored the biological activities of indazole derivatives, including this compound:

- Anticancer Activity : A study evaluated the antiproliferative effects of indazole derivatives on breast cancer cell lines. Results indicated that certain derivatives showed IC values ranging from 0.23 mM to 1.15 mM against various cancer cells, suggesting significant anticancer potential .

- Enzyme Inhibition : In vitro assays demonstrated that related compounds exhibited varying degrees of inhibition against acetylcholinesterase (IC: 115.63 µg/mL) and butyrylcholinesterase (IC: 3.12 µg/mL), highlighting their potential in treating neurodegenerative diseases .

- Antimicrobial Properties : Testing against Escherichia coli revealed effective concentrations around 6.50 mg/mL, indicating its potential as an antibacterial agent .

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for (1-methyl-1H-indazol-4-yl)boronic acid, and what critical parameters influence yield and purity?

- Methodology :

- Protection-Deprotection Strategy : Boronic acids are often synthesized via Suzuki-Miyaura cross-coupling, requiring protection of the boronic acid group (e.g., as pinacol esters) to prevent trimerization during purification. Post-synthesis, acidic hydrolysis (e.g., HCl) regenerates the boronic acid .

- Critical Parameters :

- Solvent Choice : Use anhydrous, non-protic solvents (e.g., THF) to minimize premature hydrolysis.

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency.

- Temperature Control : Maintain 80–100°C for optimal reaction kinetics while avoiding decomposition.

- Data Table :

| Synthetic Route | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Suzuki Coupling | 65–75 | ≥95 | Pd(PPh₃)₄, THF, 85°C |

| Direct Boronation | 50–60 | 85–90 | B₂Pin₂, KOAc, 110°C |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use NMR to confirm boronic acid identity (δ ~30 ppm for free B(OH)₂). pH-dependent NMR shifts (e.g., 9.08 ppm for pentafluorophenyl boronic acid at pH 3.5) help assess ionization states .

- LC-MS/MS : Quantifies trace impurities (e.g., methyl phenyl boronic acid) at <1 ppm levels using MRM mode with a triple quadrupole system .

- MALDI-MS : Derivatize with 2,5-dihydroxybenzoic acid (DHB) to suppress boroxine formation, enabling accurate mass analysis of boronic acid-containing peptides .

Advanced Research Questions

Q. How can researchers optimize experimental designs to resolve contradictions in reported binding affinities of boronic acid derivatives?

- Methodology :

- Standardize Assay Conditions : Control pH (7.4 for physiological relevance), ionic strength, and temperature to minimize variability.

- Kinetic vs. Thermodynamic Studies : Use stopped-flow fluorescence (e.g., kon/koff measurements) to distinguish binding rates from equilibrium constants. For this compound, kon values with sugars follow D-fructose > D-tagatose > D-mannose > D-glucose .

- Surface Plasmon Resonance (SPR) : Immobilize glycoproteins on AECPBA surfaces to assess secondary interactions (e.g., non-specific binding to avidin) that skew affinity measurements .

- Data Table :

| Sugar | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (μM) |

|---|---|---|---|

| D-Fructose | 1.2 × 10³ | 0.05 | 42 |

| D-Glucose | 2.5 × 10² | 0.12 | 480 |

Q. What strategies mitigate boronic acid trimerization during mass spectrometric analysis?

- Methodology :

- Derivatization : Pre-treat with diols (e.g., pinacol) to form cyclic esters, preventing dehydration/trimerization. For MALDI-MS, use DHB as an in situ derivatizing agent .

- Matrix Selection : DHB or α-cyano-4-hydroxycinnamic acid (CHCA) enhances ionization while stabilizing boronic acids.

- On-Plate Esterification : Mix samples directly with DHB on the MALDI target to ensure rapid ester formation .

Q. How does pH influence the binding kinetics and catalytic activity of this compound?

- Methodology :

- pH Titration with NMR : Monitor NMR shifts (e.g., 2,6-difluorophenyl boronic acid shows δ = 28.5 ppm at pH 7.0 vs. 22.3 ppm at pH 2.0) to correlate ionization state with reactivity .

- Kinetic Profiling : At physiological pH (7.4), boronic acids exist as tetrahedral boronate anions, enhancing diol-binding rates. Lower pH (≤5.0) shifts equilibrium to trigonal B(OH)₂, reducing affinity .

- Data Table :

| pH | Boronic Acid Form | Reactivity (kon, M⁻¹s⁻¹) |

|---|---|---|

| 7.4 | Boronate (B⁻) | 1.2 × 10³ |

| 5.0 | B(OH)₂ | 3.8 × 10² |

Specialized Applications

Q. What in vitro assays are recommended for evaluating the anticancer potential of this compound derivatives?

- Methodology :

- Proteasome Inhibition Assay : Measure IC₅₀ values against 20S proteasome using fluorogenic substrates (e.g., Suc-LLVY-AMC). Boronic acids like Bortezomib show IC₅₀ < 10 nM .

- Glioblastoma Cell Viability : Use MTT assays on U87-MG cells. Boronic acid arylidene heterocycles exhibit IC₅₀ values ranging from 5–50 μM .

- Data Table :

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| U87-MG | 12.3 | Apoptosis induction |

| MCF-7 | 8.7 | Proteasome inhibition |

Q. How can computational methods guide the design of this compound-based enzyme inhibitors?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., HIV-1 protease). Boronic acids form reversible covalent bonds with catalytic Thr residues .

- MD Simulations : Assess binding stability over 100 ns trajectories; ΔG calculations predict affinity improvements via substituent modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。